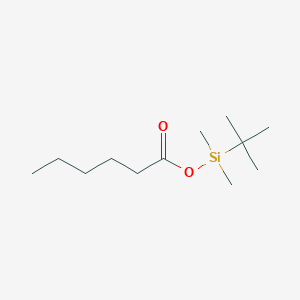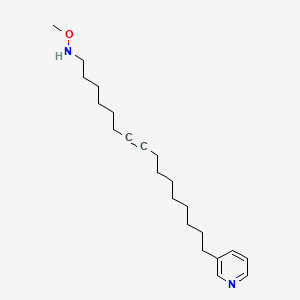![molecular formula C19H18BrNO B14324690 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide CAS No. 111026-44-9](/img/structure/B14324690.png)
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Formation of the Ethenyl Group: The ethenyl group is introduced through a Heck reaction, where a halogenated quinoline reacts with a styrene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted functional groups.
科学研究应用
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function. It may also inhibit enzymes involved in DNA replication and repair, leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative damage to cellular components.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the ethyl and ethenyl groups.
4-Hydroxyquinoline: A derivative with a hydroxyl group at the 4-position.
1-Ethylquinoline: A derivative with an ethyl group at the 1-position.
Uniqueness
1-Ethyl-4-[2-(4-hydroxyphenyl)ethenyl]quinolin-1-ium bromide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethenyl group enhances its reactivity, while the bromide ion increases its solubility and potential for substitution reactions.
属性
CAS 编号 |
111026-44-9 |
|---|---|
分子式 |
C19H18BrNO |
分子量 |
356.3 g/mol |
IUPAC 名称 |
4-[2-(1-ethylquinolin-1-ium-4-yl)ethenyl]phenol;bromide |
InChI |
InChI=1S/C19H17NO.BrH/c1-2-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21)12-9-15;/h3-14H,2H2,1H3;1H |
InChI 键 |
BQTHRRPCIUXCFP-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


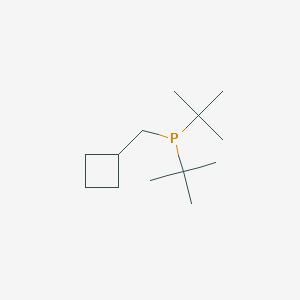
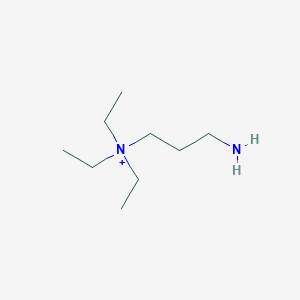

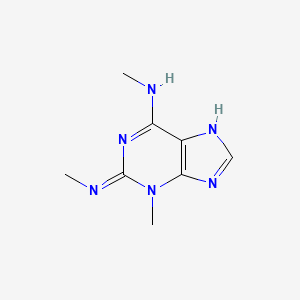
![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)

![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)

![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
![Hydrazinecarboxamide, 2-[1-(3,4-dimethylphenyl)ethylidene]-](/img/structure/B14324668.png)
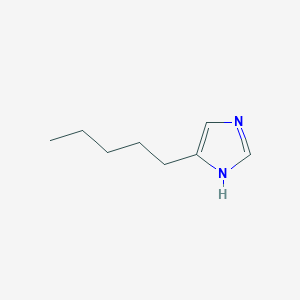
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
